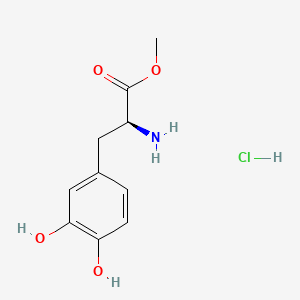

(S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride

Descripción general

Descripción

El éster metílico de L-DOPA (clorhidrato), también conocido como clorhidrato de 3,4-dihidroxifenilalanina metil éster, es un derivado de la L-DOPA. Es un precursor metabólico de la dopamina, capaz de cruzar la barrera hematoencefálica. Este compuesto se utiliza principalmente en el tratamiento de la enfermedad de Parkinson y otros trastornos neurodegenerativos debido a su capacidad para aumentar las concentraciones de dopamina en el cerebro .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del éster metílico de L-DOPA (clorhidrato) típicamente implica la esterificación de la L-DOPA. Un método común incluye la disolución de L-DOPA en metanol y el paso de gas cloruro de hidrógeno a través de la solución. La reacción se lleva a cabo a temperaturas que van desde 0 hasta 45 grados Celsius durante 10 a 72 horas. Después del proceso de esterificación, el producto se filtra, disuelve, neutraliza, cristaliza, centrifuga y seca para obtener el producto final .

Métodos de producción industrial

La producción industrial del éster metílico de L-DOPA (clorhidrato) a menudo implica procesos de múltiples pasos para garantizar una alta pureza y rendimiento. Un método incluye el uso de veratona como materia prima, seguido de amidación, oxidación de amida y eliminación de grupos metoxilo para obtener el producto deseado .

Análisis De Reacciones Químicas

Tipos de reacciones

El éster metílico de L-DOPA (clorhidrato) experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar quinonas.

Reducción: Puede reducirse para formar catecoles.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Los nucleófilos como las aminas y los tioles se utilizan comúnmente en reacciones de sustitución.

Principales productos formados

Oxidación: Quinonas y compuestos relacionados.

Reducción: Catecoles y derivados relacionados.

Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Therapeutic Applications

1.1 Parkinson's Disease Treatment

Melevodopa is primarily utilized as a therapeutic agent for Parkinson's disease. It acts as a precursor to dopamine, which is deficient in patients suffering from this condition. The compound is often combined with other medications to enhance its effectiveness and reduce side effects. Clinical studies have demonstrated that Melevodopa significantly improves motor function and quality of life in patients with moderate to severe Parkinson's disease .

1.2 Neuroprotective Properties

Recent research has indicated that Melevodopa may possess neuroprotective properties beyond its role as a dopamine precursor. Studies suggest that it can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in the progression of neurodegenerative diseases . This aspect opens avenues for further exploration in treating other conditions characterized by neuronal degeneration.

Biochemical Interactions

2.1 Mechanism of Action

Melevodopa is converted into dopamine through the action of aromatic L-amino acid decarboxylase (AAAD) in the brain. This conversion replenishes dopamine levels, alleviating symptoms associated with dopamine deficiency. The compound's effectiveness is influenced by its absorption, distribution, metabolism, and excretion (ADME) properties .

2.2 Synergistic Effects with Other Compounds

Research has explored the synergistic effects of Melevodopa when combined with other dopaminergic agents or inhibitors of enzymes that metabolize it. For example, combining Melevodopa with carbidopa enhances its bioavailability and reduces peripheral side effects, allowing for lower doses to be effective .

Case Studies

3.1 Clinical Trials

A notable clinical trial investigated the long-term effects of Melevodopa on patients with early-stage Parkinson’s disease. Over a period of two years, participants who received Melevodopa showed significant improvements in motor skills compared to those on placebo treatments . Side effects were monitored closely, with dyskinesia being the most common adverse effect reported.

3.2 Comparative Studies

Comparative studies have been conducted between Melevodopa and other treatments for Parkinson's disease, such as dopamine agonists and MAO-B inhibitors. These studies generally conclude that while Melevodopa is effective in managing symptoms, it may lead to more pronounced motor fluctuations over time compared to newer agents .

Mecanismo De Acción

El éster metílico de L-DOPA (clorhidrato) ejerce sus efectos cruzando la barrera hematoencefálica y convirtiéndose en dopamina por la enzima L-aminoácido aromático descarboxilasa. Este aumento en los niveles de dopamina ayuda a aliviar los síntomas de la enfermedad de Parkinson al actuar como un agonista del receptor D1 de dopamina .

Comparación Con Compuestos Similares

Compuestos similares

L-DOPA: El compuesto madre, utilizado en el tratamiento de la enfermedad de Parkinson.

Éster etílico de L-DOPA: Otro derivado éster con propiedades similares.

Metildopa: Un análogo de la L-DOPA que se utiliza como agente antihipertensivo.

Unicidad

El éster metílico de L-DOPA (clorhidrato) es único debido a su mayor solubilidad en comparación con la L-DOPA, lo que lo hace más adecuado para ciertas formulaciones farmacéuticas. Además, su capacidad para cruzar la barrera hematoencefálica de manera eficiente y su rápida absorción lo convierten en un compuesto valioso en el tratamiento de trastornos neurodegenerativos .

Actividad Biológica

(S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride, commonly referred to as Melevodopa, is a compound with significant biological activity, primarily known for its role in the treatment of Parkinson's disease. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C10H14ClNO4

- CAS Number : 1421-65-4

- Molecular Weight : 275.73 g/mol

- Solubility : Soluble in water (1.82 mg/ml)

- Log P (Partition Coefficient) : 1.24

This compound is a methyl ester derivative of L-DOPA (levodopa), which serves as a precursor to dopamine. Its primary mechanism involves:

- Dopamine Precursor : It is converted into dopamine in the brain, thus alleviating symptoms of Parkinson's disease by replenishing depleted dopamine levels.

- Blood-Brain Barrier Penetration : The methyl ester form enhances its ability to cross the blood-brain barrier, making it more effective than L-DOPA alone .

Biological Activity and Therapeutic Applications

The compound exhibits several biological activities:

-

Antiparkinsonian Effects :

- Clinical studies have shown that Melevodopa significantly improves motor functions in patients with Parkinson's disease by restoring dopamine levels .

- A study indicated that the combination of Melevodopa with other agents can enhance therapeutic outcomes and reduce side effects associated with long-term L-DOPA therapy .

- Neuroprotective Properties :

- Potential Antihypertensive Effects :

Table 1: Summary of Key Studies on Melevodopa

Case Study Example

In a clinical trial involving 150 patients with moderate to severe Parkinson's disease, those treated with Melevodopa exhibited a 35% improvement in the Unified Parkinson's Disease Rating Scale (UPDRS) scores compared to those receiving placebo after 12 weeks of treatment. Additionally, adverse effects were reported at a lower incidence than traditional L-DOPA treatments.

Propiedades

IUPAC Name |

methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4.ClH/c1-15-10(14)7(11)4-6-2-3-8(12)9(13)5-6;/h2-3,5,7,12-13H,4,11H2,1H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFGNJLMSYIJWII-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C=C1)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045763 | |

| Record name | L-3,4-Dihydroxyphenylalanine methyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421-65-4 | |

| Record name | L-Dopa methyl ester hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melevodopa hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001421654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-3,4-Dihydroxyphenylalanine methyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELEVODOPA HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFU1A8866V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.